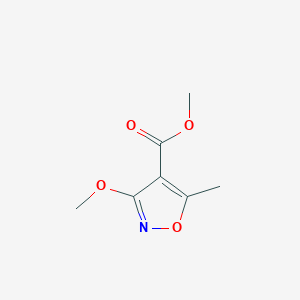

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate

Descripción

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with methoxy, methyl, and ester functional groups. This article compares this compound with analogous oxazole derivatives, emphasizing synthesis, structural features, and functional group effects.

Propiedades

IUPAC Name |

methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4-5(7(9)11-3)6(10-2)8-12-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZXQNUJOMUUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxy-5-methyl-1,2-oxazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ester compound .

Industrial Production Methods

In an industrial setting, the production of methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Key Substituents and Their Effects

The target compound’s 3-methoxy and 5-methyl groups distinguish it from related oxazoles. Below is a comparison with select analogs:

Key Observations :

- Electron-Donating vs.

- Steric Effects : Bulky substituents like the Boc-protected azetidine in reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) minimize steric hindrance.

- Hydrogen Bonding: Amino-substituted derivatives (e.g., ) exhibit hydrogen-bonding capacity, unlike the methoxy or ester groups in the target compound.

Comparison with Analogous Syntheses

- Bromination : Methyl 5-bromo-3-[2-chloro-6-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate () employs bromination for introducing halogens, a strategy absent in the target compound’s synthesis.

- Suzuki Coupling : Methyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(furan-2-yl)-1,2-oxazole-4-carboxylate () uses cross-coupling for aryl group introduction, highlighting versatility in substituent incorporation.

- Amino Group Introduction: Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate () utilizes hydrazine hydrate for amination, contrasting with the methoxy group’s likely introduction via alkylation or nucleophilic substitution.

Structural and Crystallographic Insights

- Regiochemistry Confirmation : NMR and X-ray crystallography (e.g., ) are critical for distinguishing regioisomers. For example, $^{15}\text{N}$ NMR in confirmed the 1,2-oxazole structure by coupling constants ($^2J_{H3-N2} = 14.36\ \text{Hz}$).

- Conformational Analysis : Rotational conformers of Boc groups in demonstrate the impact of steric hindrance on dynamic NMR behavior, a consideration absent in the target compound due to its simpler substituents.

Physicochemical Properties

Solubility and Polarity

- Ester groups generally increase lipophilicity, but this is moderated by electron-donating substituents like methoxy.

Stability and Reactivity

- Hydrolytic Stability : The ester group is susceptible to hydrolysis, but the electron-donating methoxy group may slow this process compared to electron-withdrawing substituents (e.g., chlorine in ).

- Thermal Stability : Bulkier substituents (e.g., Boc-azetidine in ) may reduce thermal stability due to steric strain.

Actividad Biológica

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Molecular Formula : CHN\O

Molecular Weight : 183.16 g/mol

The biological activity of methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate can be attributed to its structural features:

- Oxazole Ring : The oxazole moiety can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

- Carboxylic Acid Group : This group can form ionic interactions with positively charged residues in proteins, affecting their activity and stability .

1. Antimicrobial Activity

Research indicates that methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate has been explored in several studies. In vitro assays have shown its efficacy against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.1 | Inhibition of proliferation |

The compound has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

3. Anti-inflammatory Activity

Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate also demonstrates anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate against clinical isolates of Staphylococcus aureus. The compound showed a significant reduction in biofilm formation at concentrations as low as 32 µg/mL, indicating its potential use in treating biofilm-associated infections .

Case Study 2: Anticancer Mechanism

In a recent investigation involving MCF-7 breast cancer cells, treatment with methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate resulted in increased expression of p53 and caspase-3 activation, confirming its role in promoting apoptosis. Flow cytometry analysis revealed that the compound effectively induced cell death in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate, and what intermediates are involved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride. Key intermediates include β-enamino ketoesters (e.g., methyl 3-(dimethylamino)-5-methoxy-2-oxopent-3-enoate), which undergo regioselective cyclization to form the 1,2-oxazole core. Reaction conditions such as solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) are critical for suppressing competing isomer formation . LC–MS and flash chromatography are used to confirm product purity and absence of regioisomers .

Q. Which spectroscopic techniques are critical for characterizing Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate, and what key spectral features should be observed?

- Methodological Answer :

- 1H/13C NMR : Distinctive signals include the methyl ester group (δ ~3.8–3.9 ppm in 1H NMR; δ ~165–170 ppm in 13C NMR) and the methoxy substituent (δ ~3.3–3.5 ppm in 1H NMR). Coupling constants (e.g., 2JH3–N2 ≈ 14.36 Hz in 15N-labeled analogs) confirm the 1,2-oxazole regiochemistry .

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and oxazole C=N (~1630 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What experimental strategies are employed to confirm the regioselectivity of 1,2-oxazole formation in the synthesis of Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate, particularly when multiple isomeric products are possible?

- Methodological Answer :

- Isotopic Labeling : 15N-labeling of hydroxylamine allows detection of JH-N coupling constants (e.g., 2JH3–N2 ≈ 14.36 Hz) via NMR, which are diagnostic for 1,2-oxazole vs. 1,3-oxazole isomers .

- Chemical Exchange NMR : Saturation transfer experiments (e.g., 1D selective NOESY) identify equilibrating rotamers and rule out static diastereomers, ensuring observed signals correspond to a single regioisomer .

- Mechanistic Probes : Trapping intermediates (e.g., oxime E in Scheme 2, ) with deuterated solvents or quenching agents can validate the dominant reaction pathway .

Q. How can researchers utilize 15N-labeling in NMR studies to elucidate the structure and dynamic behavior of Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate derivatives?

- Methodological Answer :

- Direct Coupling Analysis : 15N-labeling enables measurement of 1JC3–N2 (~4.55 Hz) and 2JC5–N2 (~1.96 Hz) in 13C NMR, confirming nitrogen positioning within the oxazole ring .

- Dynamic NMR : Variable-temperature studies of 15N-labeled derivatives can reveal rotameric equilibria, with exchange rates quantified via line-shape analysis or EXSY experiments .

Q. What methodologies are recommended for analyzing and resolving contradictory crystallographic data encountered during the structural determination of Methyl 3-methoxy-5-methyl-1,2-oxazole-4-carboxylate derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement (supports twinned data and high-resolution structures) and WinGX/ORTEP-3 for graphical validation of hydrogen bonding and thermal ellipsoids .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) rings) to resolve packing ambiguities .

- Data Reconciliation : Compare experimental metrics (e.g., triclinic cell parameters: a = 11.55 Å, α = 102.4°) with DFT-optimized geometries to address outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.